molecular formula C10H9BrN4OS B2789171 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone CAS No. 2189435-02-5

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone

Cat. No.: B2789171
CAS No.: 2189435-02-5
M. Wt: 313.17
InChI Key: FLAOMXPOVABRHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azirine-triazole hybrids, such as this compound, can be selectively synthesized by the reaction of 1- (3-aryl-2H-azirin-2-yl)-2- (triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides in high yields at room temperature .


Molecular Structure Analysis

The molecule contains a 2H-1,2,3-triazol-2-yl group, an azetidin-1-yl group, and a 4-bromothiophen-2-yl group. These groups contribute to the unique structure of the compound, enabling its diverse applications.


Chemical Reactions Analysis

Azirine-triazole hybrids, such as this compound, can react with 2-azidopyridine . These compounds are also prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .

Scientific Research Applications

Catalytic Asymmetric Synthesis

One study focused on the synthesis of enantiopure azetidine derivatives, showcasing their utility in catalytic asymmetric addition reactions. The research demonstrated that chiral azetidine rings could significantly influence enantioselectivities in the ethylation, methylation, arylation, and alkynylation of aldehydes. This indicates the potential of azetidine-containing compounds in asymmetric synthesis and catalysis (Mincan Wang et al., 2008).

Antioxidant Properties

Another study highlighted the synthesis of bromophenols and their derivatives, exploring their antioxidant properties. The research found that certain synthesized bromophenols exhibited significant antioxidant power, suggesting the potential of bromophenol-containing compounds in developing antioxidant agents (Yasin Çetinkaya et al., 2012).

Huisgen 1,3-Dipolar Cycloaddition Catalysis

Research on a new tris(triazolyl)methanol ligand demonstrated its effectiveness as a catalyst in Huisgen 1,3-dipolar cycloadditions. The study showed that the ligand-Cu(I) complex facilitated rapid and efficient cycloaddition reactions, highlighting the utility of triazolyl-containing compounds in click chemistry and synthesis (Salih Ozcubukcu et al., 2009).

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4OS/c11-7-3-9(17-6-7)10(16)14-4-8(5-14)15-12-1-2-13-15/h1-3,6,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAOMXPOVABRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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